4-tert-Butylphthalic anhydride
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-tert-Butylphthalic anhydride involves palladium-catalyzed reactions and atom transfer radical polymerization (ATRP) techniques. In one approach, palladium(0)-catalyzed reactions incorporating tert-butyl isocyanide have been developed for the efficient synthesis of isocoumarins and phthalides, offering a simple method for producing these valuable lactones (Fei et al., 2012). Another method involves the synthesis of poly(methyl methacrylate) (PMMA) and polystyrene (PS) with di-tert-butyl phthalate (DTBP) groups through ATRP, showcasing the adaptability of 4-tert-Butylphthalic anhydride in polymer science (Moon et al., 2001).
Molecular Structure Analysis
The molecular structure of 4-tert-Butylphthalic anhydride derivatives influences their physical and chemical properties significantly. For instance, the regioselective synthesis of β-tetrakis(tert-butyl)metallophthalocyanines has been achieved, demonstrating the impact of the tert-butyl group on the solubility and stability of phthalocyanines (Iida et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 4-tert-Butylphthalic anhydride include its conversion into various functional polymers. For example, its use in ATRP to create end- and mid-functional polymers indicates its versatility in polymer chemistry. The tert-butyl group's presence facilitates the polymer's functionalization, impacting its reactivity towards nucleophiles and electrophiles (Moon et al., 2001).
Physical Properties Analysis
The physical properties of 4-tert-Butylphthalic anhydride derivatives, such as solubility and melting point, are crucial for their application in various fields. The tert-butyl group increases solubility in organic solvents, making these compounds more accessible for reactions in organic synthesis and polymer science.
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles and stability under different conditions, are significantly influenced by the structure of 4-tert-Butylphthalic anhydride. Its derivatives are used in creating complex molecular architectures, indicating the compound's versatility in organic chemistry and materials science.
- N-tert-Butanesulfinyl imines synthesis (Ellman et al., 2002)
- Palladium-catalyzed synthesis of isocoumarins and phthalides (Fei et al., 2012)
- Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by ATRP (Moon et al., 2001)
- Regioisomer-Free C4h β-Tetrakis(tert-butyl)metallo-phthalocyanines synthesis (Iida et al., 2014).
Scientific Research Applications
Synthesis Methods
4-tert-Butylphthalic anhydride plays a critical role in synthesizing various complex compounds. Dai (1999) described its use in synthesizing planar binuclear bisphthalocyaninato metal-planar hexa tert butylbisphthalocyaninato dicobalt (Ⅱ), a novel planar binuclear compound, via the phthalic route. This synthesis achieved a significant total yield of up to 15% (Dai, 1999).
Reaction Chemistry and Stereochemistry
4-tert-Butylphthalic anhydride contributes to complex reaction mechanisms and stereochemistry in organic synthesis. Polyak et al. (2017) investigated its role in the formation of 1,2,3,4-tetrahydroisoquinolin-1-one-4-carboxylic acid through rapid reactions with benzalimines. These reactions are notable for their consistent stereochemical outcomes, implicating an open transition state with an iminium species and enolized 4-tert-Butylphthalic anhydride (Polyak et al., 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 4-tert-Butylphthalic anhydride is a precursor for high-performance materials. Yang et al. (2000) synthesized organosoluble poly(ether imide)s using a bis(ether anhydride) monomer derived from 4-tert-Butylphthalic anhydride. These polymers exhibit excellent solubility, high thermal stability, and are suitable for applications requiring robust and durable materials (Yang et al., 2000).
Catalysis
The compound is also significant in catalysis. Manoni and Connon (2014) described the use of a tert-butyl-substituted squaramide-based catalyst, reacting with enolizable anhydrides like 4-tert-Butylphthalic anhydride, to generate spirooxindole products. This method allows for excellent enantio- and diastereocontrol, essential for synthesizing structurally diverse products (Manoni & Connon, 2014).
Environmental Applications
In environmental applications, 4-tert-Butylphthalic anhydride derivatives have been used in sensor technologies. Gupta et al. (2002) developed a Pb(II) selective potentiometric sensor using a derivative of 4-tert-Butylphthalic anhydride, demonstrating its utility in detecting lead in various mediums (Gupta et al., 2002).
Safety And Hazards
4-tert-Butylphthalic anhydride is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
properties
IUPAC Name |
5-tert-butyl-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJYVKLZVHWUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186381 | |
Record name | 4-tert-Butylphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylphthalic anhydride | |
CAS RN |
32703-79-0 | |
Record name | 4-tert-Butylphthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32703-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylphthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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